molecular formula C9H10BrNO B097617 4-bromo-N,N-dimethylbenzamide CAS No. 18469-37-9

4-bromo-N,N-dimethylbenzamide

Cat. No. B097617
CAS RN: 18469-37-9
M. Wt: 228.09 g/mol
InChI Key: BRRVYBRXLUEEJP-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H10BrNO. It has an average mass of 228.086 Da and a monoisotopic mass of 226.994568 Da .


Molecular Structure Analysis

The molecular structure of 4-bromo-N,N-dimethylbenzamide consists of a benzene ring substituted with a bromo group and a dimethylamide group .


Physical And Chemical Properties Analysis

4-Bromo-N,N-dimethylbenzamide is a solid at room temperature. The InChI code for the compound is 1S/C9H10BrNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 .

Scientific Research Applications

  • Analytical Chemistry
    • Application Summary : 4-Bromo-N,N-dimethylbenzamide is used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
  • Pharmaceutical Chemistry
    • Application Summary : 4-Bromo-N,N-dimethylbenzamide is used as an intermediate in the synthesis of SNC 80 , a highly selective and potent non-peptide delta-agonist . This compound is 2000-fold selective over mu-receptors , making it a valuable tool in the study of opioid receptor pharmacology.
    • Results or Outcomes : The result would be the synthesis of SNC 80 , a compound of interest in the field of opioid receptor pharmacology. The specific outcomes would depend on the exact nature of the synthesis and the analytical techniques used to characterize the product.

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-bromo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRVYBRXLUEEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171608
Record name N,N-Dimethyl p-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-dimethylbenzamide

CAS RN

18469-37-9
Record name N,N-Dimethyl p-bromobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018469379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl p-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N,N-dimethylbenzamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzoyl chloride (2.00 g, 9.11 mmol) and dimethyl amine hydrochloride (892 mg, 10.90 mmol) in 20 mL of CH2Cl2 was added triethylamine (3.81 mL, 27.30 mmol). The mixture was stirred at room temperature for 2 h, quenched with water, extracted with 3×CHCl3, dried with Na2SO4, concentrated and purified by Biotage column chromatography with 1-4% MeOH in 1:1 EtOAc/CH2Cl2 to give a white solid (1.73 g, 83% yield). 1H NMR (400 MHz, CDCl3) δ 7.48-7.65 (m, 2 H) 7.20-7.37 (m, 2 H) 3.05 (d, J=50.78 Hz, 6 H); LCMS for C9H10BrNO m/z 228.00 and 230.00 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
892 mg
Type
reactant
Reaction Step One
Quantity
3.81 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
83%

Synthesis routes and methods II

Procedure details

To a mixture of dimethylamine hydrochloride (2.79 g) and triethylamine (6.92 g) in dichloromethane (50 ml) was added 4-bromobenzoyl chloride (5 g) was added slowly under ice-cooling, and the mixture was stirred for 20 minutes at the same temperature and for 2 hours at ambient temperature. The mixture was washed with water, saturated sodium bicarbonate solution and brine, dried over magnesium sulfate and concentrated invacuo to give 4-(dimethylcarbamoyl)-1-bromobenzene (5.20 g) as brown oil.
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Following the general method as outlined in Intermediate 174, starting from 4-bromobenzoyl chloride and dimethylamine, the title compound was obtained as a pink solid in 93% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N,N-dimethylbenzamide
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Citations

For This Compound
33
Citations
WB Jennings, BM Saket - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
A high-field 13C nmr study of the title compounds below –80 C has enabled measurement of the barriers to rotation around the aryl–C(O) bond. These barriers (ΔG‡ 7.7–9.5 kcal mol–1)…
Number of citations: 3 pubs.rsc.org
F Zhu, E Miller, WC Powell, K Johnson… - Angewandte Chemie …, 2022 - Wiley Online Library
Non‐proteogenic amino acids and functionalized peptides are important motifs in modern drug discovery. Here we report that Ala B can serve as universal building blocks in the …
Number of citations: 5 onlinelibrary.wiley.com
H Helbert, P Visser, JGH Hermens, J Buter… - Nature Catalysis, 2020 - nature.com
The incorporation of alkynes into organic molecules is one of the most valuable transformations for the formation of C–C bonds and provides a versatile handle for further modifications. …
Number of citations: 20 www.nature.com
J de Jong, D Heijnen, H Helbert… - Chemical …, 2019 - pubs.rsc.org
A general one-pot procedure for the 1,2-addition of organolithium reagents to amides followed by the Buchwald–Hartwig amination with in situ released lithium amides is presented. In …
Number of citations: 7 pubs.rsc.org
H Lumbroso - Journal of molecular structure, 1995 - Elsevier
Amides and amidines contain an NCY group which can be regarded as a resonance hybrid between a classical and a zwitterion valence structure (I and II), whose calculated dipole …
Number of citations: 4 www.sciencedirect.com
H Lumbroso, J Cure - Journal of Molecular Structure, 1990 - Elsevier
A dipole moment analysis of compounds containing an N̈XY group (with XYC; XC, YO, S, Se or NR; XN, YC, and XYN) has yielded significant values for their N̈X…
Number of citations: 15 www.sciencedirect.com
DH Boschelli, B Wu, AC Barrios Sosa… - Journal of medicinal …, 2005 - ACS Publications
2-Phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles were recently reported to be inhibitors of Src kinase activity. In this study we present structure−activity relationships for …
Number of citations: 56 pubs.acs.org
K Jing, JP Yao, ZY Li, QL Li, HS Lin… - The Journal of Organic …, 2017 - ACS Publications
A palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides with α-oxocarboxylic acids by weak O-coordination has been described. This reaction proceeds smoothly …
Number of citations: 36 pubs.acs.org
Y Huang, J Zhang - Synthesis, 2022 - thieme-connect.com
Herein a practical and efficient potassium tert-butoxide (KO t Bu)-facilitated amination of carboxylic acids with N,N-dimethylamine is described. In the presence of catalytic amount of KO …
Number of citations: 1 www.thieme-connect.com
JA van Doom, JHG Frijns… - Recueil des Travaux …, 1991 - Wiley Online Library
The reductive cleavage of mixed ortho‐ and para‐functionalized triarylphosphines with Na/NH 3 and Li/THF depends strongly on the nature and positions of the substituents. Reduction …
Number of citations: 1 onlinelibrary.wiley.com

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